molecular formula C13H15ClF3NO2 B1393567 (S)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1217861-80-7

(S)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1393567
M. Wt: 309.71 g/mol
InChI Key: AKTXKRXWSYGYJW-YDALLXLXSA-N
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Description

This compound is a derivative of pyrrolidine, which is a heterocyclic amine with the formula (CH2)4NH. It has a carboxylic acid group attached to one of the carbon atoms in the pyrrolidine ring, and a benzyl group substituted with a trifluoromethyl group attached to another carbon atom in the ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyrrolidine derivative with a trifluoromethyl benzyl halide in the presence of a base. The exact conditions would depend on the specific reagents used .


Molecular Structure Analysis

The molecule contains a pyrrolidine ring, which is a type of secondary amine. It also has a carboxylic acid group, a benzyl group, and a trifluoromethyl group. The presence of these functional groups will influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the carboxylic acid group could react with bases to form salts, or with alcohols to form esters. The trifluoromethyl group is generally quite stable but can participate in certain types of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic. The trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and its ability to cross biological membranes .

Scientific Research Applications

1. Amino-Imino Tautomerism Studies

The compound has been studied in the context of amino-imino tautomerism. In research, it was found that the free bases of similar compounds exist in the amino form, whereas hydrochlorides and 1-substituted pyridinium derivatives exist in the imino form. These structures were confirmed by NMR and IR spectroscopy (Smrčková, Juricová, & Prutianov, 1994).

2. Inhibition of Cholinesterases

A series of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates were prepared, which are structurally related to the compound . These compounds were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential applications in neuroscience or pharmacology research (Pizova et al., 2017).

3. Organocatalyst Applications

The compound has been associated with proline-derived organocatalysts, which are used in chemical reactions like the Mannich and Aldol reactions. These are significant in synthetic organic chemistry (Aureggi et al., 2008).

4. Influenza Neuraminidase Inhibition

Related compounds have been synthesized for potential use as influenza neuraminidase inhibitors, which is significant in the development of antiviral drugs (Wang et al., 2001).

5. Synthesis of Conformationally Restricted Analogs

Studies on the synthesis of conformationally restricted analogs of drugs like pregabalin involved similar pyrrolidin-2-one structures, indicating applications in medicinal chemistry (Galeazzi et al., 2003).

6. Hydrogen-Bonded Co-Crystal Structures

Research on co-crystal structures involving similar compounds has applications in crystallography and materials science. This includes studies on hydrogen-bonded networks (Chesna et al., 2017).

Future Directions

The study of pyrrolidine derivatives is an active area of research in medicinal chemistry, and new compounds with interesting biological activities are continually being discovered. This particular compound could potentially be studied for its biological activity and could serve as a starting point for the development of new drugs .

properties

IUPAC Name

(2S)-2-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2.ClH/c14-13(15,16)10-4-2-9(3-5-10)8-12(11(18)19)6-1-7-17-12;/h2-5,17H,1,6-8H2,(H,18,19);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTXKRXWSYGYJW-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675422
Record name 2-{[4-(Trifluoromethyl)phenyl]methyl}-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS RN

1217861-80-7
Record name 2-{[4-(Trifluoromethyl)phenyl]methyl}-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride
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